molecular formula C21H20F3NO5 B12620679 N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine CAS No. 921623-08-7

N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine

Cat. No.: B12620679
CAS No.: 921623-08-7
M. Wt: 423.4 g/mol
InChI Key: HEWSNVMEDDIMKH-SFHVURJKSA-N
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Preparation Methods

The synthesis of N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine involves several steps, including the introduction of the trifluoromethyl group and the but-2-en-1-yl group. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and lipophilicity, which can affect its biological activity .

Comparison with Similar Compounds

N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

921623-08-7

Molecular Formula

C21H20F3NO5

Molecular Weight

423.4 g/mol

IUPAC Name

(2S)-2-[(4-but-2-enoxybenzoyl)amino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C21H20F3NO5/c1-2-3-12-29-16-10-6-15(7-11-16)19(26)25-18(20(27)28)13-14-4-8-17(9-5-14)30-21(22,23)24/h2-11,18H,12-13H2,1H3,(H,25,26)(H,27,28)/t18-/m0/s1

InChI Key

HEWSNVMEDDIMKH-SFHVURJKSA-N

Isomeric SMILES

CC=CCOC1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)OC(F)(F)F)C(=O)O

Canonical SMILES

CC=CCOC1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)OC(F)(F)F)C(=O)O

Origin of Product

United States

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